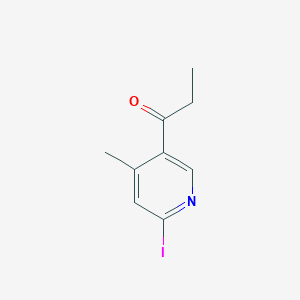
1-(6-Iodo-4-methylpyridin-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Iodo-4-methylpyridin-3-yl)propan-1-one is a heterocyclic organic compound with the molecular formula C9H10INO It is characterized by the presence of an iodine atom attached to a pyridine ring, which is further substituted with a methyl group and a propanone moiety
Métodos De Preparación
The synthesis of 1-(6-Iodo-4-methylpyridin-3-yl)propan-1-one typically involves the iodination of a pyridine derivative followed by the introduction of the propanone group. One common synthetic route includes the following steps:
Iodination: The starting material, 4-methylpyridine, undergoes iodination using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide.
Formation of Propanone Group: The iodinated intermediate is then reacted with a propanone derivative under basic conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound .
Análisis De Reacciones Químicas
1-(6-Iodo-4-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyridine N-oxides or reduced to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(6-Iodo-4-methylpyridin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 1-(6-Iodo-4-methylpyridin-3-yl)propan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or altering protein conformation .
Comparación Con Compuestos Similares
1-(6-Iodo-4-methylpyridin-3-yl)propan-1-one can be compared with other iodinated pyridine derivatives such as:
- 1-(4-Iodo-2-methylpyridin-3-yl)propan-1-one
- 1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one
- 1-(6-Iodo-4-ethylpyridin-3-yl)propan-1-one
These compounds share similar structural features but differ in the position and nature of substituents on the pyridine ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .
Propiedades
Fórmula molecular |
C9H10INO |
|---|---|
Peso molecular |
275.09 g/mol |
Nombre IUPAC |
1-(6-iodo-4-methylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C9H10INO/c1-3-8(12)7-5-11-9(10)4-6(7)2/h4-5H,3H2,1-2H3 |
Clave InChI |
OYHDWVZZBQCTEW-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CN=C(C=C1C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


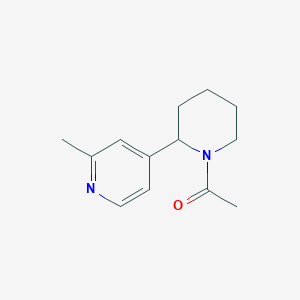


![5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11811472.png)
![2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B11811475.png)
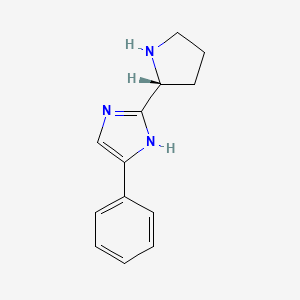
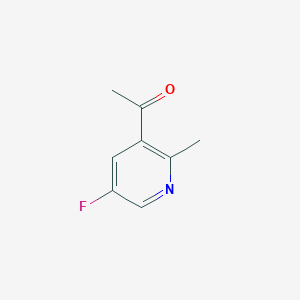




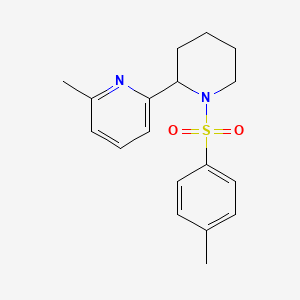

![7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B11811512.png)
